

Physical properties of 4-Chloro-6-nitroquinoline-3-carbonitrile

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Compound of Interest

Compound Name: 4-Chloro-6-nitroquinoline-3-carbonitrile

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An In-Depth Technical Guide to the Physicochemical Characterization of **4-Chloro-6-nitroquinoline-3-carbonitrile**

Introduction: Contextualizing a Key Synthetic Intermediate

In the landscape of medicinal chemistry and drug development, quinoline derivatives represent a privileged scaffold, forming the structural core of numerous therapeutic agents. Their significance is underscored by their role in targeting a wide array of biological pathways.^{[1][2]} Within this class, **4-Chloro-6-nitroquinoline-3-carbonitrile** (CAS No. 214470-37-8) emerges as a compound of considerable interest.^[3] Its multifunctional structure, featuring a reactive chloro group, an electron-withdrawing nitro group, and a cyano moiety, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.^[2]

This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive overview of the core physical properties of **4-Chloro-6-nitroquinoline-3-carbonitrile**. Moving beyond a simple datasheet, we delve into the causality behind the experimental methodologies required for its characterization. As much of the specific experimental data for this compound is not extensively published, this document serves as a foundational framework for its empirical evaluation, ensuring scientific rigor and reproducibility in the laboratory.

Section 1: Core Physicochemical Properties

A baseline understanding of a compound's intrinsic properties is the first step in its scientific evaluation. These parameters govern its behavior in both chemical reactions and biological systems.

Property	Data	Source(s)
CAS Number	214470-37-8	[3]
Molecular Formula	C ₁₀ H ₄ ClN ₃ O ₂	[3][4]
Molecular Weight	233.61 g/mol	[3][4][5]
Appearance	Expected to be a solid powder, likely off-white or yellowish, typical of nitro-aromatic compounds.[6]	Inferred
Melting Point	Not publicly documented. Requires experimental determination.	N/A
Solubility Profile	Not publicly documented. Requires experimental determination.	N/A

Section 2: Experimental Determination of Physical Properties

The absence of published data for key physical properties necessitates robust and validated experimental protocols. The following sections provide step-by-step methodologies grounded in established analytical principles.

Melting Point Analysis

Expertise & Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas

impurities will depress and broaden the melting range.[7] The capillary method using a calibrated digital apparatus is the standard for obtaining accurate and reproducible results.[7][8]

Protocol for Melting Point Determination:

- **Sample Preparation:** Ensure the **4-Chloro-6-nitroquinoline-3-carbonitrile** sample is completely dry, as residual solvent can act as an impurity.[9] Finely powder a small amount of the sample.
- **Capillary Loading:** Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[9] The packed sample height should be approximately 1-2 mm.[10]
- **Apparatus Setup:** Set the starting temperature on the melting point apparatus to approximately 15-20°C below the expected (or roughly determined) melting point.[9] If the melting point is completely unknown, perform a rapid preliminary run with a fast ramp rate (e.g., 10-20°C/minute) to find an approximate range.[7]
- **Measurement:** Place the loaded capillary into the sample holder of the apparatus.[9] For the accurate measurement, set a slow heating ramp rate of 1-2°C per minute.
- **Data Recording:** Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the last solid crystal turns into a transparent liquid.[9] The melting point is reported as the range T1-T2.
- **Validation:** For a self-validating system, perform the measurement in triplicate to ensure consistency. The apparatus's thermometer should be calibrated using certified standards.[7]



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Caption: Workflow for Melting Point Determination.

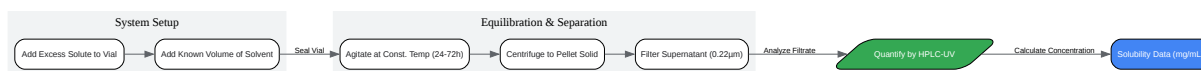
Solubility Profiling

Expertise & Rationale: A compound's solubility is a cornerstone of its application in drug development, influencing everything from reaction conditions to bioavailability and formulation. The shake-flask method is the gold-standard technique for determining equilibrium solubility. [11] It ensures that the solvent is fully saturated with the solute, providing a reliable and reproducible measurement.

Protocol for Equilibrium Solubility Testing:

- **Preparation:** To a series of labeled vials, add a pre-weighed excess amount of **4-Chloro-6-nitroquinoline-3-carbonitrile** (e.g., 20 mg). The key is to ensure solid remains undissolved at the end of the experiment.
- **Solvent Addition:** Add a precise volume (e.g., 2.0 mL) of a selected high-purity solvent to each vial. Recommended solvents for initial screening include water, ethanol, methanol, acetone, acetonitrile, chloroform, and dimethyl sulfoxide (DMSO).
- **Equilibration:** Seal the vials tightly. Place them in an overhead shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) to simulate ambient or physiological conditions.[12] Agitate for a defined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[12]
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the samples to pellet the undissolved solid.[13]
- **Sample Analysis:** Carefully withdraw a known volume of the clear supernatant. The supernatant must be filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining particulates.[13]
- **Quantification:** Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

- Classification: Report the solubility in units of mg/mL or mol/L and classify it using standard terms (e.g., "sparingly soluble," "freely soluble").^[14]



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Caption: Workflow for Shake-Flask Solubility Testing.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous "molecular fingerprint," confirming the identity and structural integrity of a compound.^[15] A combination of Mass Spectrometry, FT-IR, and NMR is essential for complete characterization.

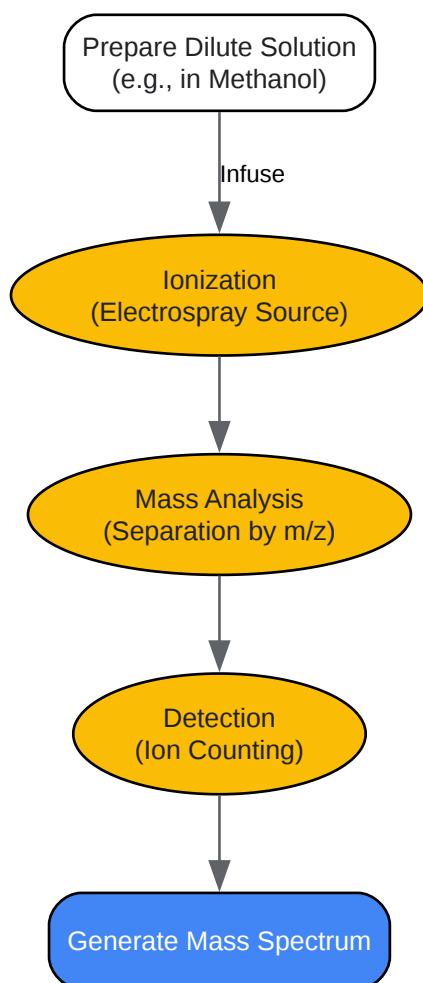
Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.^{[16][17]} It is used to determine the molecular weight of a compound with high accuracy.^[18] Soft ionization techniques like Electrospray Ionization (ESI) are preferred for initial analysis as they typically produce the protonated molecular ion ($[M+H]^+$) with minimal fragmentation, directly confirming the molecular mass.^[19]

Protocol for ESI-MS Analysis:

- **Sample Preparation:** Prepare a dilute solution of the compound (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a suitable solvent that is compatible with mass spectrometry, such as methanol or acetonitrile.
- **Instrumentation:** The sample is introduced into the ESI source, where it is converted into gas-phase ions.^[17]

- Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.[20]
- Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.[17]
- Data Interpretation: For **4-Chloro-6-nitroquinoline-3-carbonitrile** (MW 233.61), the primary peak of interest in positive ion mode would be the $[M+H]^+$ adduct at approximately m/z 234. The characteristic isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in a ~3:1 ratio) should be visible in the molecular ion cluster (peaks at m/z 234 and 236), providing definitive evidence of the presence of one chlorine atom. High-resolution MS can be used to confirm the elemental formula to within a few parts per million (ppm).[18]



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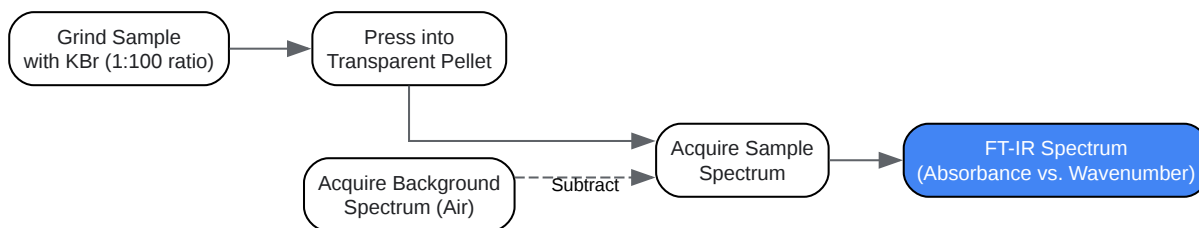
Caption: General Workflow for Mass Spectrometry Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.^[21] The resulting spectrum provides a unique fingerprint based on the functional groups present in the molecule.^[15] For solid samples, the KBr pellet method is a standard technique that yields high-quality spectra.^[22]

Protocol for FT-IR Analysis (KBr Pellet):

- **Sample Preparation:** Grind 1-2 mg of the dry compound with approximately 200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.^[22] The KBr acts as an optically transparent matrix.
- **Pellet Formation:** Transfer the fine powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- **Background Scan:** Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is critical to subtract the spectral contributions from atmospheric CO₂ and water vapor.
- **Sample Scan:** Place the KBr pellet containing the sample into the holder and acquire the spectrum.^[21]
- **Data Interpretation:** Analyze the spectrum for characteristic absorption bands. For **4-Chloro-6-nitroquinoline-3-carbonitrile**, key expected peaks include:
 - ~2230-2210 cm⁻¹: Sharp, medium intensity peak for the nitrile (C≡N) stretch.
 - ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂).
 - ~1600-1450 cm⁻¹: Multiple peaks for the aromatic C=C and C=N ring stretches.
 - ~800-600 cm⁻¹: Peak corresponding to the C-Cl stretch.



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Caption: Workflow for FT-IR Analysis using KBr Pellet.

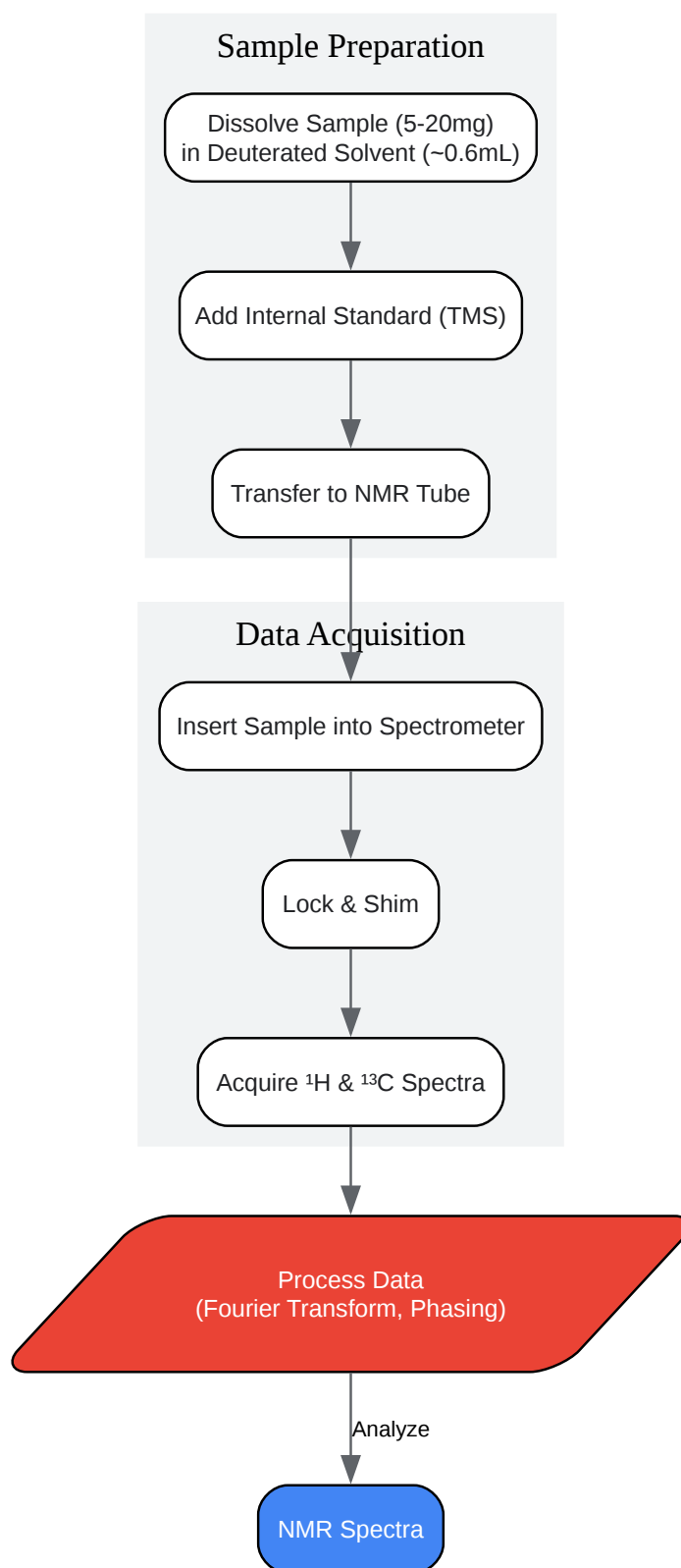
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[23] It provides information on the connectivity and chemical environment of every ^1H and ^{13}C atom in the structure. Proper sample preparation is paramount for acquiring high-resolution spectra.[23]

Protocol for ^1H and ^{13}C NMR Analysis:

- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is sufficiently soluble (at least 5-10 mg/mL).[23] Dimethyl sulfoxide- d_6 (DMSO- d_6) or chloroform- d (CDCl_3) are common starting points. The choice depends on the results of the solubility profiling.
- **Sample Preparation:** Accurately weigh 5-20 mg of the sample for ^1H NMR (or 20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[23] Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[24]
- **Tube Filling:** Transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be adequate for the spectrometer's detector coil.[25]
- **Instrumental Analysis:** Insert the tube into the NMR spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to maximize its homogeneity, which ensures sharp spectral lines.[23]

- Data Acquisition: Acquire the ^1H and ^{13}C spectra. Further 2D NMR experiments (like COSY and HSQC) can be run to confirm assignments and connectivity.
- Data Interpretation: The resulting spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, integration values (for ^1H), and splitting patterns corresponding to the aromatic protons on the quinoline ring system.



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Caption: Workflow for NMR Spectroscopic Analysis.

Conclusion

4-Chloro-6-nitroquinoline-3-carbonitrile is a synthetic intermediate with significant potential in pharmaceutical research. While its foundational chemical identity is established, a comprehensive public profile of its physical properties is lacking. This guide provides the necessary expert protocols and theoretical grounding for researchers to systematically and accurately characterize the compound. By following these self-validating methodologies for determining melting point, solubility, and spectroscopic identity, scientists can ensure the quality and consistency of this intermediate, thereby building a solid foundation for its application in complex synthetic campaigns and drug discovery programs.

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